molecular formula C14H8F3N3OS B2631070 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide CAS No. 851988-19-7

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide

Cat. No.: B2631070
CAS No.: 851988-19-7
M. Wt: 323.29
InChI Key: JDMIKIMWNQVFIG-UHFFFAOYSA-N
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Description

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate hydrazides. One common method includes the reaction of 4,6-difluoro-2-aminobenzothiazole with 3-fluorobenzohydrazide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the fluorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation . Molecular docking studies have shown that the compound can bind to specific protein receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3OS/c15-8-3-1-2-7(4-8)13(21)19-20-14-18-12-10(17)5-9(16)6-11(12)22-14/h1-6H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMIKIMWNQVFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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